(1H-Indazol-3-yl)(oxo)acetyl chloride

Reactivity α-Keto Acyl Chloride Electrophilicity

(1H-Indazol-3-yl)(oxo)acetyl chloride, also cataloged as 2-(1H-indazol-3-yl)-2-oxoacetyl chloride or alpha-oxo-1H-indazole-3-acetyl chloride, is a heterobifunctional building block belonging to the indazole class. It features a 1H-indazole core directly connected to an α-keto acyl chloride (glyoxyloyl chloride) moiety, yielding a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
CAS No. 474011-82-0
Cat. No. B8703839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-3-yl)(oxo)acetyl chloride
CAS474011-82-0
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)C(=O)Cl
InChIInChI=1S/C9H5ClN2O2/c10-9(14)8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H,11,12)
InChIKeySDDFYXYOCKXQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indazol-3-yl)(oxo)acetyl chloride (CAS 474011-82-0): A Bifunctional Indazole Glyoxyloyl Chloride for Targeted Derivatization


(1H-Indazol-3-yl)(oxo)acetyl chloride, also cataloged as 2-(1H-indazol-3-yl)-2-oxoacetyl chloride or alpha-oxo-1H-indazole-3-acetyl chloride, is a heterobifunctional building block belonging to the indazole class . It features a 1H-indazole core directly connected to an α-keto acyl chloride (glyoxyloyl chloride) moiety, yielding a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol . This dual-electrophilic architecture provides two chemically distinct reactive centers—the acid chloride carbonyl and the α-keto carbonyl—making it a versatile intermediate for the synthesis of indazole-3-glyoxylamides, esters, and related derivatives for medicinal chemistry and probe development.

Why Generic Substitution Fails for (1H-Indazol-3-yl)(oxo)acetyl chloride: Structural Complexity Precludes Simple Interchanging of In-Class Building Blocks


Although 1H-indazole-3-carbonyl chloride (CAS 72083-74-0) and indole-3-glyoxyloyl chloride (CAS 22980-09-2) are frequently considered as potential substitutes, direct replacement is chemically invalid and often leads to failed syntheses, altered product profiles, and procurement errors. Critically, generic substitution ignores three orthogonal dimensions of differentiation: (i) the α-keto extension introduces a second electrophilic site absent in simple indazole-3-carbonyl chlorides, enabling cascade or sequential functionalization ; (ii) the indazole core provides distinct hydrogen-bond donor/acceptor geometry and metabolic stability compared to the indole analog ; and (iii) the molecular weight, elemental composition, and CAS registry number serve as definitive analytical markers for quality control, inventory management, and regulatory documentation . The evidence below quantifies these differences and demonstrates why (1H-Indazol-3-yl)(oxo)acetyl chloride must be specified as a discrete SKU in research procurement and process chemistry.

Quantitative Differentiation Evidence for (1H-Indazol-3-yl)(oxo)acetyl chloride Versus Closest Analogs


Enhanced Electrophilicity at the α-Keto Carbonyl Versus Simple Indazole-3-carbonyl Chloride

The target compound contains an α-keto acyl chloride moiety, where the electron-withdrawing α-carbonyl group increases the electrophilicity of the acid chloride carbon relative to a simple indazole-3-carbonyl chloride (CAS 72083-74-0). In 1H-indazole-3-carbonyl chloride, the carbonyl is directly attached to the indazole C3 position; in the target compound, the oxoacetyl spacer places a second carbonyl adjacent to the acid chloride, creating a 1,2-dicarbonyl system that polarizes the C–Cl bond more strongly . This structural difference is reflected in computed electrostatic potential surfaces and experimentally in faster acylation kinetics. For the target compound, the acid chloride carbonyl is positioned at the terminus of a glyoxyloyl chain (C9H5ClN2O2, MW 208.60); for the comparator, the carbonyl is directly attached to the heterocycle (C8H5ClN2O, MW 180.59) . The α-keto group also provides a second reactive site for nucleophilic attack, enabling stepwise or orthogonal derivatization not possible with the simpler analog.

Reactivity α-Keto Acyl Chloride Electrophilicity

Definitive Molecular Identity for Procurement Verification Versus Indole-3-glyoxyloyl Chloride

In procurement and inventory management, the CAS number, molecular formula, and exact mass are non-negotiable identifiers. The target compound (CAS 474011-82-0) and indole-3-glyoxyloyl chloride (CAS 22980-09-2) are routinely confused because both contain a glyoxyloyl chloride group attached to a bicyclic heteroaromatic core. However, the target compound has a molecular formula of C9H5ClN2O2 (monoisotopic mass 208.0039 Da) versus C10H6ClNO2 (monoisotopic mass 207.0087 Da) for the indole analog . The indazole core contains two nitrogen atoms (N2) whereas the indole core contains one (N1), resulting in distinct mass spectra, HPLC retention times, and elemental analysis profiles. Vendors typically supply the target compound at 95–97% purity; the indole analog is also available at 95% or ≥97% (HPLC) , but the analytical fingerprints are fundamentally different and non-interchangeable.

Procurement CAS Registry Quality Control

Indazole Core Offers Differentiated Hydrogen-Bonding Geometry Versus Indole-Based Analog

When deploying glyoxyloyl chloride building blocks in medicinal chemistry libraries, the choice between an indazole and an indole core has measurable consequences for target engagement. Indazole is recognized as a superior bioisostere of phenol: it is more lipophilic (calculated logD difference of approximately +0.5 to +1.0 units) and less susceptible to Phase I and Phase II metabolism than phenol, while providing an additional hydrogen-bond acceptor (the N2 nitrogen) that is absent in indole . In the context of glyoxylamide-based kinase inhibitors, the indazole NH can act as a hydrogen-bond donor to the hinge region of kinases, whereas indole-based analogs rely solely on the amide NH. Patent literature covering indazole-derived JNK inhibitors and PDE4 inhibitors explicitly differentiates indazole-3-substituted compounds from their indole counterparts based on potency and selectivity [1][2].

Medicinal Chemistry Bioisosterism Scaffold Hopping

Bifunctional Reactivity Supports Sequential Derivatization Distinct from Mono-electrophilic Analogs

The 1,2-dicarbonyl arrangement in the target compound enables reaction pathways not achievable with simple indazole-3-carbonyl chloride (CAS 72083-74-0). The α-keto group can be selectively reduced, undergo Grignard addition, or participate in condensation reactions independently of the acid chloride. In contrast, 1H-indazole-3-carbonyl chloride has a single electrophilic site, limiting its use to simple nucleophilic acyl substitution . Furthermore, the glyoxyloyl chloride functionality is a privileged intermediate for synthesizing indazole-3-glyoxylamides—a chemotype explored for tubulin polymerization inhibition and kinase modulation [1]. While analogous indole-3-glyoxylamides have been extensively studied, the corresponding indazole-3-glyoxylamides remain underexplored, representing a differentiated chemical space accessible only through the target compound.

Synthetic Chemistry Orthogonal Derivatization Cascade Reactions

Exclusive Precursor for Indazole-3-glyoxylamide SAR Libraries with Access to Underexplored Chemical Space

The target compound is the direct synthetic precursor to indazole-3-glyoxylamides, a chemotype that is structurally analogous to the well-established indole-3-glyoxylamide class of tubulin polymerization inhibitors but remains significantly less explored . A literature and patent survey reveals that indole-3-glyoxylamides have been extensively patented and published across oncology, inflammation, and immunosuppression indications, with IC₅₀ values reported in the nanomolar range against multiple cancer cell lines [1]. By contrast, indazole-3-glyoxylamides appear far less frequently in primary research literature, representing a genuine opportunity for novel intellectual property generation. This compound's procurement enables access to this underexplored chemical space, whereas purchasing indole-3-glyoxyloyl chloride (CAS 22980-09-2) or simple indazole-3-carbonyl chloride (CAS 72083-74-0) will not deliver the same chemotype.

Chemical Library Structure-Activity Relationship Indazole Glyoxylamide

Supplier-Reported Purity and Stability Differentiation for Consistent Research-Grade Procurement

Commercial availability data indicates that the target compound is typically offered at a purity of 95% or higher, with some vendors specifying 97% . The primary comparator, 1H-indazole-3-carbonyl chloride (CAS 72083-74-0), is likewise offered at 95% purity ; indole-3-glyoxyloyl chloride (CAS 22980-09-2) is available at 95% to ≥97% (HPLC) . All three compounds are moisture-sensitive acyl chlorides requiring storage under anhydrous conditions and protection from hydrolysis . The target compound's indazole core is generally considered more chemically robust than the indole core toward oxidative degradation, though direct comparative stability data under identical forced-degradation conditions remain unreported. The key procurement differentiator remains the absolute molecular identity (CAS number, exact mass) rather than bulk purity, which is comparable across analogs.

Quality Control Purity Stability

Optimal Application Scenarios for (1H-Indazol-3-yl)(oxo)acetyl chloride Based on Quantified Differentiation Evidence


Synthesis of Indazole-3-Glyoxylamide Kinase Inhibitor Libraries

The target compound's α-keto acyl chloride moiety enables single-step conversion to diverse indazole-3-glyoxylamides via reaction with primary or secondary amines. This chemotype positions the indazole NH as a hinge-binding hydrogen-bond donor while the glyoxylamide linker provides conformational flexibility and an additional H-bond acceptor. Patent precedent for indazole-based JNK inhibitors supports the therapeutic relevance of this scaffold [1]. Procurement of (1H-Indazol-3-yl)(oxo)acetyl chloride is mandatory; substituting 1H-indazole-3-carbonyl chloride would yield simple indazole-3-carboxamides lacking the α-keto extension, while indole-3-glyoxyloyl chloride would deliver an indole core with different kinase selectivity profiles.

Divergent Library Synthesis via Sequential Functionalization of Dual Electrophilic Sites

The target compound supports orthogonal derivatization: the acid chloride can be reacted with a first nucleophile (e.g., amine) to form a glyoxylamide, and the remaining α-keto group can subsequently be reduced, alkylated, or condensed with hydrazines to generate hydrazones. This two-step, one-building-block strategy reduces the number of starting materials required for library diversification. 1H-Indazole-3-carbonyl chloride cannot support this sequential pathway because it lacks the second ketone functionality .

Bioisosteric Replacement of Indole-Based Glyoxylamides in Late-Stage Lead Optimization

Medicinal chemistry programs that have established SAR for indole-3-glyoxylamides can use (1H-Indazol-3-yl)(oxo)acetyl chloride as a direct scaffold-hopping tool. The indazole core provides an additional nitrogen atom that can act as a hydrogen-bond acceptor, potentially improving ligand efficiency and metabolic stability . The target compound enables direct synthesis of the corresponding indazole-3-glyoxylamide series for head-to-head comparison with indole-based leads, without requiring de novo route development.

Analytical Reference Standard and Impurity Profiling in Indazole-Based Drug Development

The target compound's distinct CAS number (474011-82-0), molecular formula (C9H5ClN2O2), and monoisotopic mass (208.0039 Da) make it a definitive reference standard for HPLC or LC-MS impurity profiling . Its molecular identity is clearly distinguishable from the commonly confused indole-3-glyoxyloyl chloride (CAS 22980-09-2, C10H6ClNO2, monoisotopic mass 207.0087 Da) by mass spectrometry alone—a difference of 0.9952 Da that is readily resolved by modern high-resolution instruments. This unambiguous identification is critical for regulatory submissions where compound identity must be rigorously documented.

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